Lipophilicity Profile: Intermediate logP Between 1,4‑Dioxane and Morpholine, Minimising Undesirable CNS Penetration and hERG Liability
(2,5‑Dioxaspiro[3.4]octan‑7‑yl)methanamine exhibits a computationally determined logP (XLogP3‑AA) of –1.0, placing it in the optimal range for orally bioavailable, non‑CNS drugs [REFS‑1]. This value represents a 0.73 log unit increase relative to morpholine (logP –1.73) [REFS‑2] and a 0.73 log unit decrease relative to 1,4‑dioxane (logP –0.27) [REFS‑2]. The intermediate lipophilicity is critical because a logP below 0.5 is associated with reduced passive brain permeability and lower hERG channel blockade risk, while a logP above –2 is generally required to avoid excessive renal clearance [REFS‑3]. The oxetane‑containing spiro‑core thus provides a balanced lipophilic environment that cannot be matched by either the more polar morpholine or the more lipophilic 1,4‑dioxane.
| Evidence Dimension | Computed logP (partition coefficient) |
|---|---|
| Target Compound Data | –1.0 (XLogP3‑AA) |
| Comparator Or Baseline | 1,4‑Dioxane: –0.27 (ALOGPS) / Morpholine: –1.73 (ALOGPS) |
| Quantified Difference | ΔlogP = +0.73 vs. morpholine; ΔlogP = –0.73 vs. 1,4‑dioxane |
| Conditions | Computational prediction; PubChem XLogP3 3.0 for target compound; ALOGPS 2.1 for comparators |
Why This Matters
An intermediate logP of –1.0 strategically positions the compound within the ‘goldilocks’ zone of oral drug space, providing a clear procurement rationale over either excessively polar (morpholine‑based) or excessively lipophilic (1,4‑dioxane‑based) amine building blocks.
- [1] PubChem. (2,5‑Dioxaspiro[3.4]octan‑7‑yl)methanamine. XLogP3‑AA Property. PubChem CID 155892497. National Center for Biotechnology Information. View Source
- [2] DrugBank. 1,4‑Dioxane (DB03377) and Morpholine (DB11444) Physicochemical Properties. DrugBank Online. View Source
- [3] Wager, T. T.; Hou, X.; Verhoest, P. R.; Villalobos, A. Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience 2016, 7 (6), 767–775. DOI: 10.1021/acschemneuro.6b00029. View Source
